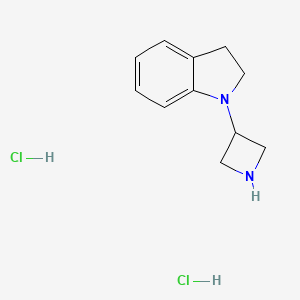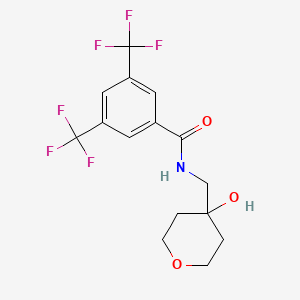![molecular formula C15H18N2O3S2 B2413777 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide CAS No. 315671-02-4](/img/structure/B2413777.png)
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C15H18N2O3S2 . It has an average mass of 338.445 Da and a monoisotopic mass of 338.075897 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . A related compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions were carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group and a phenyl ring substituted with a diethylsulfamoyl group .Chemical Reactions Analysis
The synthesis of “this compound” and similar compounds often involves lithiation reactions . These reactions are typically carried out at low temperatures and involve the use of strong bases like n-BuLi .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide derivatives have been studied for their inhibitory activity against carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These compounds show varying degrees of affinity for different isoenzymes, indicating their potential in developing selective inhibitors for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Antibacterial Activity
Research on thiophene-2-carboxamide derivatives includes their synthesis and evaluation for antibacterial and antibiotic activities. Such studies highlight the compound's potential in the development of new antibacterial drugs, underscoring the importance of the thiophene nucleus in medicinal chemistry (Ahmed, 2007).
Anticancer Activity
Thiophene-2-carboxamide derivatives have been designed, synthesized, and evaluated for their in vitro cytotoxic activity against various cancer cell lines. Molecular docking studies have also been performed to understand the interactions between these compounds and biological targets, offering insights into their potential as anticancer agents (Gulipalli et al., 2019).
Material Science Applications
In the realm of materials science, thiophene derivatives have been explored for their nonlinear optical properties, demonstrating potential in optoelectronic devices for eye and sensor protection, as well as in optical communications. Such research indicates the versatility of thiophene-2-carboxamide derivatives in developing materials with unique electronic and optical properties (Anandan et al., 2018).
Direcciones Futuras
The future directions for research on “N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential antibacterial activity . Additionally, the development of new synthetic methods could lead to the creation of novel thiophene derivatives with improved properties .
Propiedades
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-9-7-12(8-10-13)16-15(18)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXULJQYAWSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

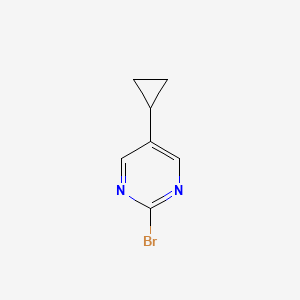
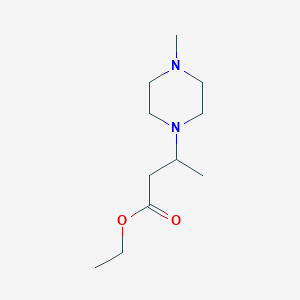
![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
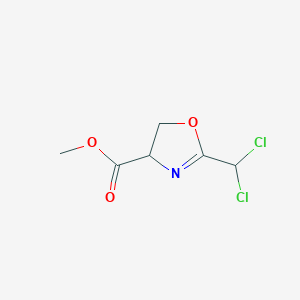

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
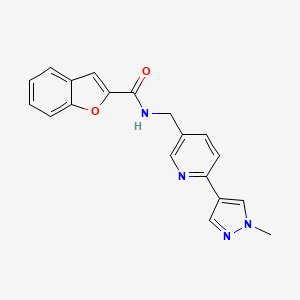
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
